molecular formula C18H34N2 B3052127 1H-Imidazole, 2-pentadecyl- CAS No. 38668-47-2

1H-Imidazole, 2-pentadecyl-

Cat. No.: B3052127
CAS No.: 38668-47-2
M. Wt: 278.5 g/mol
InChI Key: SDQCONAKTCBAMG-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-pentadecyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are found in various natural and synthetic compounds. The 2-pentadecyl substitution adds a long alkyl chain to the imidazole ring, which can significantly alter its physical and chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole, 2-pentadecyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-based and solvent-free methods, often using green chemistry principles to minimize environmental impact .

Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as metal-organic frameworks or ionic liquids can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1H-Imidazole, 2-pentadecyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1H-Imidazole, 2-pentadecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-pentadecyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The long alkyl chain may enhance the compound’s ability to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

1H-Imidazole, 2-pentadecyl- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole, 2-pentadecyl- lies in its long alkyl chain, which can impart distinct hydrophobic characteristics and influence its interactions with biological membranes and other hydrophobic environments .

Properties

IUPAC Name

2-pentadecyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h16-17H,2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCONAKTCBAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560311
Record name 2-Pentadecyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38668-47-2
Record name 2-Pentadecyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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